

# Unraveling the Enigma of LASSBio-2052: A Case of Undisclosed Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **LASSBio-2052**

Cat. No.: **B12360708**

[Get Quote](#)

Despite a comprehensive search of scientific literature and chemical databases, no published findings, synthesis methods, or biological data could be located for a compound designated as **LASSBio-2052**. This suggests that the compound may be an internal designation within the Laboratory for the Evaluation and Synthesis of Bioactive Substances (LASSBio) at the Federal University of Rio de Janeiro, has not yet been publicly disclosed in scientific literature, or the identifier may be inaccurate.

The LASSBio research group is a prolific publisher of novel bioactive compounds, with a chemical library exceeding 2000 molecules.<sup>[1][2]</sup> Numerous compounds from their laboratories, such as LASSBio-881 (a cannabinoid receptor agonist and TRPV1 antagonist with anti-inflammatory properties) and LASSBio-2208 (a dual inhibitor of HDAC6 and PI3K with potential anticancer applications), have been extensively characterized in peer-reviewed journals.<sup>[3][4]</sup>

Due to the absence of public data for **LASSBio-2052**, a direct guide replicating and comparing its findings cannot be constructed.

## Proposed Alternative: A Comparative Guide to a Published LASSBio Compound

To fulfill the user's request for a detailed comparative guide, we propose to pivot to a well-documented LASSBio compound. We can provide a comprehensive analysis, including data tables, experimental protocols, and signaling pathway diagrams for a selected, published molecule.

## Potential Candidates for a Comparative Guide:

- LASSBio-881: A multi-target compound with a unique mechanism of action, offering a rich dataset for comparison with other anti-inflammatory agents.
- LASSBio-2208: A targeted cancer therapeutic, allowing for a detailed comparison with other kinase and HDAC inhibitors.
- LASSBio-2166: An inhibitor of the FLT3 kinase, a validated target in leukemia.[[1](#)]

We invite the user to select one of these, or another published LASSBio compound of interest, to enable the creation of the requested in-depth comparative guide. This guide will adhere to all the specified requirements, including structured data presentation, detailed methodologies, and Graphviz visualizations.

### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. scielo.br [scielo.br]
- 2. lassbiochemicallib.wixsite.com [lassbiochemicallib.wixsite.com]
- 3. LASSBio-881 - Wikipedia [en.wikipedia.org]
- 4. LASSBio-2208 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- To cite this document: BenchChem. [Unraveling the Enigma of LASSBio-2052: A Case of Undisclosed Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12360708#replicating-published-findings-on-lassbio-2052>]

---

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)